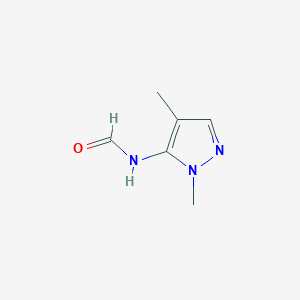
N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide: is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups and a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide typically involves the reaction of 1,4-dimethyl-1H-pyrazole with formamide under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product .
Chemical Reactions Analysis
Types of Reactions: N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its reactivity and applications.
Substitution: The formamide group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,4-dimethyl-1H-pyrazol-5-yl)carboxylic acid, while reduction could produce N-(1,4-dimethyl-1H-pyrazol-5-yl)methanol .
Scientific Research Applications
Chemistry: N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for further pharmacological studies .
Medicine: Potential medicinal applications include the development of new therapeutic agents. The pyrazole ring is a common motif in many drugs, and modifications of this compound could lead to novel treatments for various diseases .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which N-(1,4-Dimethyl-1H-pyrazol-5-yl)formamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(1H-Pyrazol-5-yl)formamide: Lacks the dimethyl substitutions, which may affect its reactivity and applications.
N-(1,3-Dimethyl-1H-pyrazol-5-yl)formamide: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
N-(1,4-Dimethyl-1H-pyrazol-3-yl)formamide: Positional isomer with potential differences in reactivity and biological activity.
Uniqueness: The presence of both dimethyl groups and the formamide functional group provides a versatile scaffold for further chemical modifications .
Properties
CAS No. |
112029-00-2 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-(2,4-dimethylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C6H9N3O/c1-5-3-8-9(2)6(5)7-4-10/h3-4H,1-2H3,(H,7,10) |
InChI Key |
XQQVJXUYCQEULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




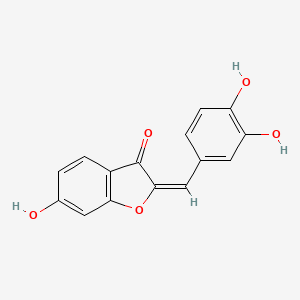
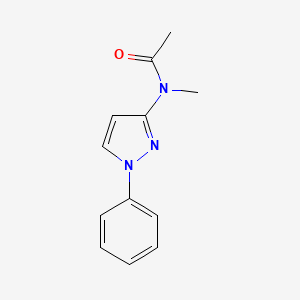
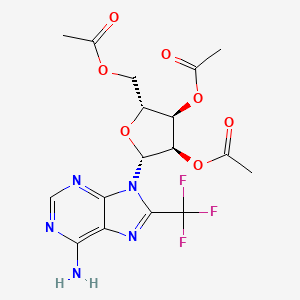

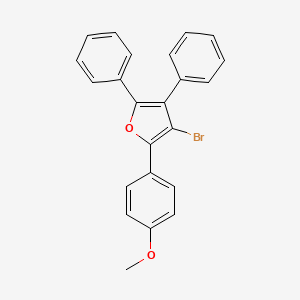

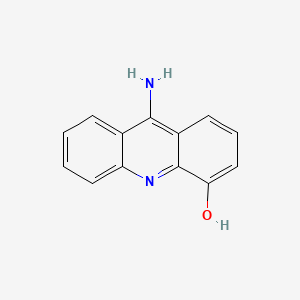

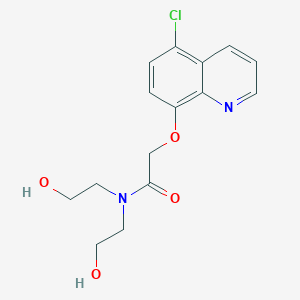
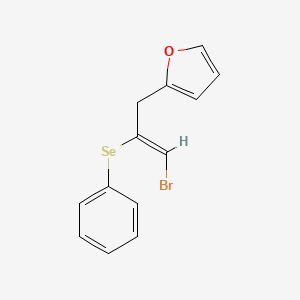
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)

